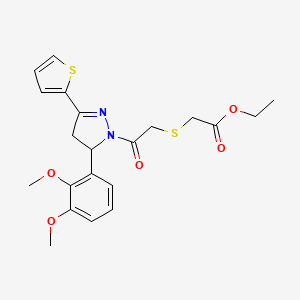
ethyl 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate is a useful research compound. Its molecular formula is C21H24N2O5S2 and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate, a complex organic compound, has been studied for its diverse biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups, including:
- Methoxy groups : Contributing to lipophilicity and potential interactions with biological targets.
- Thiophene and pyrazole rings : Known for their pharmacological relevance.
- Thioether linkage : May enhance bioactivity through metabolic stability.
Molecular Formula : C18H19N3O3S
Molecular Weight : 389.5 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against multiple drug-resistant (MDR) pathogens, with some variants displaying MIC values as low as 0.22 μg/mL .
- The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis highlights its potential as a therapeutic agent against infections caused by these bacteria .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that:
- Compounds similar to this compound exhibit anti-inflammatory activities superior to standard treatments like diclofenac sodium .
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial metabolism or inflammatory pathways.
- Non-covalent Interactions : The presence of multiple functional groups allows for various interactions such as hydrogen bonding and π-stacking with target proteins.
- Modulation of Cellular Processes : By affecting key signaling pathways, the compound can alter cellular responses to stimuli.
Study on Antimicrobial Efficacy
A study involving a series of thiazol-4-one/thiophene-bearing pyrazole derivatives found that certain derivatives exhibited potent antimicrobial activity against MDR strains. The most active derivative in this study was noted for its low MIC values and effective bactericidal properties .
Anti-inflammatory Activity Assessment
Another investigation highlighted the anti-inflammatory potential of substituted pyrazoles, demonstrating that modifications in the chemical structure significantly enhance their therapeutic efficacy compared to existing anti-inflammatory drugs .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
ethyl 2-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-4-28-20(25)13-29-12-19(24)23-16(11-15(22-23)18-9-6-10-30-18)14-7-5-8-17(26-2)21(14)27-3/h5-10,16H,4,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVNCMDMGSBDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













